Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate
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Overview
Description
Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate is a synthetic organic compound with the molecular formula C20H27NO3. This compound is characterized by the presence of a heptanoate ester group, a ketone functional group at the seventh carbon, and a pyrrolinomethyl substituent on the phenyl ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 3-pyrrolinomethylbenzene and ethyl 7-oxoheptanoate.
Condensation Reaction: The intermediate compounds undergo a condensation reaction in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The synthesis is scaled up using larger quantities of starting materials and optimized reaction conditions to maximize yield.
Automated Processes: Automated reactors and purification systems are employed to ensure consistent quality and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Ester derivatives, amides, and other substituted products.
Scientific Research Applications
Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with enzymes and receptors. The pyrrolinomethyl substituent may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate: Similar in structure but may have different substituents on the phenyl ring or variations in the ester group.
Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]hexanoate: Similar structure with a shorter carbon chain.
Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]octanoate: Similar structure with a longer carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 7-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-2-24-20(23)13-5-3-4-12-19(22)18-11-7-6-10-17(18)16-21-14-8-9-15-21/h6-11H,2-5,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBOOYRPLUDBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643966 |
Source
|
Record name | Ethyl 7-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-02-8 |
Source
|
Record name | Ethyl 2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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